molecular formula C12H4Br4O B12901180 2,3,4,6-Tetrabromo-dibenzofuran CAS No. 131166-91-1

2,3,4,6-Tetrabromo-dibenzofuran

Cat. No.: B12901180
CAS No.: 131166-91-1
M. Wt: 483.77 g/mol
InChI Key: VHPQYVJBQVHKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C12H4Br4O and a molecular weight of 483.776 g/mol . This compound is known for its unique structure, which includes four bromine atoms attached to the dibenzofuran core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the tetrabromo derivative .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,3,4,6-Tetrabromo-dibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets. For example, it can bind to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator, and modulate the expression of genes involved in xenobiotic metabolism . This interaction can lead to various biochemical and toxic effects, depending on the concentration and exposure duration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications and industrial uses where specific reactivity is required .

Properties

CAS No.

131166-91-1

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

2,3,4,6-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-7-3-1-2-5-6-4-8(14)9(15)10(16)12(6)17-11(5)7/h1-4H

InChI Key

VHPQYVJBQVHKFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C(C(=C(C=C23)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.